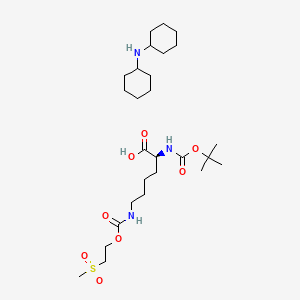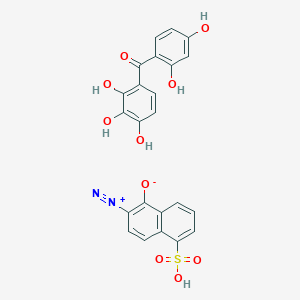
2-(((3-((8-Acetamido-2-hydroxy-1-naphthyl)azo)-4-hydroxyphenyl)sulphonyl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((3-((8-Acetamido-2-hydroxy-1-naphthyl)azo)-4-hydroxyphenyl)sulphonyl)amino)benzoic acid: is a complex organic compound known for its vibrant color and potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its azo group, which is responsible for its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-((8-Acetamido-2-hydroxy-1-naphthyl)azo)-4-hydroxyphenyl)sulphonyl)amino)benzoic acid typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 8-acetamido-2-hydroxy-1-naphthylamine. This involves treating the amine with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxybenzenesulfonic acid under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation to introduce the sulfonyl group.
Amidation: Finally, the sulfonated azo compound is reacted with 2-aminobenzoic acid to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(((3-((8-Acetamido-2-hydroxy-1-naphthyl)azo)-4-hydroxyphenyl)sulphonyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-(((3-((8-Acetamido-2-hydroxy-1-naphthyl)azo)-4-hydroxyphenyl)sulphonyl)amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mechanism of Action
The mechanism of action of 2-(((3-((8-Acetamido-2-hydroxy-1-naphthyl)azo)-4-hydroxyphenyl)sulphonyl)amino)benzoic acid involves its interaction with biological molecules:
Molecular Targets: The compound can interact with proteins and enzymes, potentially inhibiting their activity.
Pathways Involved: It may affect signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
2-(((3-((8-Acetamido-2-hydroxy-1-naphthyl)azo)-4-hydroxyphenyl)sulphonyl)amino)benzoic acid: is similar to other azo compounds such as:
Uniqueness
- Unique Properties : The presence of both the azo and sulfonyl groups in this compound imparts unique chemical and physical properties, making it valuable in specific applications such as dyeing and staining.
Properties
CAS No. |
85455-36-3 |
|---|---|
Molecular Formula |
C25H20N4O7S |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
2-[[3-[(8-acetamido-2-hydroxynaphthalen-1-yl)diazenyl]-4-hydroxyphenyl]sulfonylamino]benzoic acid |
InChI |
InChI=1S/C25H20N4O7S/c1-14(30)26-19-8-4-5-15-9-11-22(32)24(23(15)19)28-27-20-13-16(10-12-21(20)31)37(35,36)29-18-7-3-2-6-17(18)25(33)34/h2-13,29,31-32H,1H3,(H,26,30)(H,33,34) |
InChI Key |
LAWYXMMFNQZIAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-(Isobutoxy)ethoxy]-3-methylbutane](/img/structure/B15182974.png)











